molecular formula C11H13ClO3 B15331728 Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate

Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate

Cat. No.: B15331728
M. Wt: 228.67 g/mol
InChI Key: QVFHOXCOCFJTHB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate is an organic compound belonging to the class of esters. It is characterized by the presence of a chlorophenyl group and a hydroxy group attached to a propanoate backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-chlorophenyl)propanoic acid with ethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. The process may involve continuous flow reactors or batch reactors, depending on the production requirements. The choice of catalyst and reaction conditions can be optimized to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to a carboxylic acid group.

  • Reduction: The chlorophenyl group can be reduced to a phenyl group.

  • Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute the chlorine atom, depending on the desired functional group.

Major Products Formed:

  • Oxidation: 3-(2-chlorophenyl)propanoic acid

  • Reduction: Ethyl 3-(2-phenyl)-3-hydroxypropanoate

  • Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand the interaction of chlorophenyl compounds with biological systems.

  • Industry: It is used in the production of various chemical products, including fragrances and flavors.

Mechanism of Action

The mechanism by which Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:

  • Ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a different position of the chlorine atom on the phenyl ring.

  • Ethyl 3-(2-chlorophenyl)propanoate: Lacks the hydroxy group present in this compound.

  • Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate: Similar structure but with a bromine atom instead of chlorine.

These compounds may exhibit different chemical and biological properties due to the variations in their molecular structures.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H13ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10,13H,2,7H2,1H3

InChI Key

QVFHOXCOCFJTHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)O

Origin of Product

United States

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